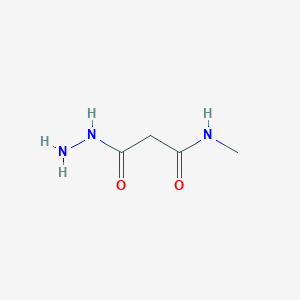

3-hydrazino-N-methyl-3-oxopropanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

131.13 g/mol |

IUPAC Name |

3-hydrazinyl-N-methyl-3-oxopropanamide |

InChI |

InChI=1S/C4H9N3O2/c1-6-3(8)2-4(9)7-5/h2,5H2,1H3,(H,6,8)(H,7,9) |

InChI Key |

ADDJRSWTAGJWTK-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Hydrazino N Methyl 3 Oxopropanamide

General Synthetic Routes for 3-Hydrazinyl-3-oxopropanamide (B14226204) Derivatives

The synthesis of 3-hydrazinyl-3-oxopropanamide derivatives typically commences from readily available starting materials, with diethyl malonate and its derivatives being key precursors. The core of these synthetic strategies involves the formation of amide and hydrazide functionalities.

A prevalent and efficient method for the synthesis of 3-hydrazino-3-oxopropanamide derivatives involves the reaction of diethyl malonate (DEM) with an appropriate amine, followed by hydrazinolysis. For instance, the synthesis of N-substituted 3-hydrazino-3-oxopropanamides can be achieved by first reacting an amine with diethyl malonate to form an N-substituted malonamic acid ester. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield the desired product.

One documented example is the synthesis of 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide. In this process, sulphanilamide is refluxed with diethyl malonate. The resulting intermediate is then refluxed with hydrazine hydrate in ethanol (B145695) to produce the final compound with a high yield. mdpi.com This general approach highlights a versatile pathway to a range of N-substituted derivatives.

The reaction conditions for these syntheses can be summarized as follows:

| Reactants | Reagents/Solvents | Conditions | Product |

| Diethyl Malonate, Substituted Amine | Ethanol | Reflux | N-Substituted malonamic acid ester |

| N-Substituted malonamic acid ester | Hydrazine Hydrate | Ethanol, Reflux | N-Substituted 3-hydrazino-3-oxopropanamide |

This two-step process allows for the introduction of various substituents on the amide nitrogen, providing a library of derivatives for further investigation.

Hydrazinolysis, the cleavage of a bond by reaction with hydrazine, is a cornerstone in the synthesis of hydrazides. This strategy is widely applied to both esters and amides to introduce the hydrazinyl group. The reaction of an ester with hydrazine hydrate is a common method for preparing the corresponding acid hydrazide. For example, substituted indole-2-carboxylates are refluxed with hydrazine hydrate to afford indole-2-carboxyhydrazides. researchgate.net

Targeted Synthesis of N-Substituted 3-Hydrazino-3-oxopropanamides

The targeted synthesis of a specific N-substituted derivative like 3-hydrazino-N-methyl-3-oxopropanamide requires a strategic approach to introduce the methyl group onto the amide nitrogen. A logical synthetic pathway would involve a two-step process:

Amidation of Diethyl Malonate with Methylamine (B109427): The first step involves the reaction of diethyl malonate with methylamine. By controlling the reaction conditions, such as temperature and stoichiometry, it is possible to selectively form N-methyl-malonamic acid ethyl ester. A patented method describes the preparation of this intermediate by reacting diethyl malonate with methylamine in an organic solvent at a controlled temperature of -20 to 5 °C. google.com

Hydrazinolysis of the Ester Intermediate: The resulting N-methyl-malonamic acid ethyl ester can then be subjected to hydrazinolysis. This reaction, typically carried out by refluxing with hydrazine hydrate in a suitable solvent like ethanol, would replace the ethoxy group of the ester with a hydrazinyl group, yielding the target compound, this compound.

This stepwise approach offers a clear and controllable route to the desired N-methylated product.

Green Chemistry Approaches in Synthetic Pathways

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of hydrazides to minimize environmental impact and improve efficiency. These approaches focus on reducing the use of hazardous solvents and developing more energy-efficient reaction conditions.

Solvent-free synthesis has emerged as a powerful green chemistry tool. Mechanical activation through techniques like ball milling can facilitate chemical reactions in the solid state, often with higher yields and shorter reaction times compared to conventional solvent-based methods. While the direct application of ball milling for the synthesis of this compound is not explicitly documented, the synthesis of other amides and hydrazones under solvent-free mechanochemical conditions has been successfully demonstrated. This suggests the potential for developing a similar, more environmentally friendly route for the target compound.

The choice of solvent plays a crucial role in the environmental footprint of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of hydrazide derivatives, the use of more benign solvents is a key aspect of green chemistry. Ethanol is a commonly used solvent in hydrazinolysis reactions and is considered a greener alternative to many other organic solvents due to its lower toxicity and renewability. mdpi.com Further research into the use of other eco-friendly solvents, such as water or bio-derived solvents, could further enhance the sustainability of these synthetic pathways.

Purification and Isolation Techniques for the Chemical Compound and its Analogues

The purification and isolation of this compound and its analogues are critical steps to ensure the removal of unreacted precursors, by-products, and solvents. The choice of technique depends on the physical properties of the compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities. Common methods include crystallization, chromatography, and extraction.

Crystallization

Crystallization is a primary technique for purifying solid organic compounds. For amide and hydrazide derivatives, this method is often highly effective. mdpi.comgoogle.com The process involves dissolving the crude product in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound forms crystals, leaving impurities behind in the solvent.

Several crystallization methods can be employed for small organic molecules:

Slow Evaporation: The compound is dissolved in a suitable solvent, which is then allowed to evaporate slowly, leading to the gradual formation of crystals. youtube.com

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then cooled slowly in a controlled environment, such as a refrigerator or freezer, sometimes within a Dewar flask to slow the cooling rate further. youtube.com

Vapor Diffusion: The compound is dissolved in a solvent and placed in a chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. youtube.com

The choice of solvent is crucial; amides and hydrazides often benefit from hydrogen-bonding solvents. youtube.com Recrystallization from hot ethanol is a documented method for purifying similar malonamic acid hydrazides. mdpi.comresearchgate.net

Chromatography

When crystallization is ineffective or for separating complex mixtures, chromatographic techniques are employed. researchgate.net These methods separate components based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: This is a standard technique where the crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase), typically silica (B1680970) gel. A solvent or mixture of solvents (mobile phase) is passed through the column, and compounds elute at different rates based on their polarity and affinity for the stationary phase. For very polar compounds, reverse-phase chromatography may be necessary. reddit.com

High-Performance Liquid Chromatography (HPLC): A more advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes, providing higher resolution and faster separation. Preparative HPLC can be used to isolate pure compounds from a mixture. researchgate.net For residual hydrazine, which is a potential impurity, specific HPLC methods can be used for analysis. sielc.com

Solid-Phase Extraction (SPE): This technique can be used for sample clean-up. A specific type of SPE, based on reversible covalent hydrazine chemistry (RCHC), has been developed for compounds with keto groups, where the analyte covalently bonds to a hydrazine-functionalized solid phase, allowing impurities to be washed away before the pure compound is cleaved and collected. nih.gov

Extraction

Liquid-liquid extraction (LLE) is a fundamental workup procedure used to separate a desired compound from a reaction mixture or to remove impurities by partitioning them between two immiscible liquid phases, typically an aqueous phase and an organic solvent. ck12.org For polar organic compounds that may have some water solubility, selecting the appropriate organic solvent is key. While common solvents like ethyl acetate (B1210297) or dichloromethane (B109758) are often used, more specialized solvent systems may be required for highly polar molecules. rochester.edurochester.edu A 3:1 mixture of chloroform (B151607) and isopropanol (B130326) has been noted as an excellent solvent for extracting aqueous-soluble organic compounds. rochester.edu

Table 1: Comparison of Purification Techniques for this compound and Analogues

| Technique | Principle of Separation | Primary Application | Advantages | Considerations |

| Crystallization | Differential solubility of the compound and impurities in a solvent at varying temperatures. | Purification of the final solid product. | Can yield highly pure material; scalable. | Requires a suitable solvent; may not remove impurities with similar solubility. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase as a liquid mobile phase passes through. | Separation of complex mixtures; removal of by-products and unreacted starting materials. | Versatile for a wide range of compounds; adaptable by changing stationary and mobile phases. | Can be time-consuming; potential for product decomposition on the stationary phase (e.g., silica gel). reddit.com |

| HPLC | High-resolution separation based on partitioning between a stationary phase and a high-pressure liquid mobile phase. | High-purity isolation (preparative HPLC); analysis of purity (analytical HPLC). | High resolution and speed; automated. | Requires specialized equipment; limited sample capacity for preparative scale. |

| Liquid-Liquid Extraction | Differential solubility of components in two immiscible liquid phases (e.g., aqueous and organic). | Initial workup to remove water-soluble or organic-soluble impurities. | Fast and simple for initial purification. | Emulsion formation can be an issue; may not be effective for compounds with intermediate polarity. |

Advanced Spectroscopic and Structural Elucidation of 3 Hydrazino N Methyl 3 Oxopropanamide

Vibrational Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

No experimental FTIR spectra for 3-hydrazino-N-methyl-3-oxopropanamide are available in the surveyed literature. Consequently, a data table of vibrational frequencies and an analysis of the characteristic absorption bands for its functional groups (amides, hydrazines, methylene (B1212753), and methyl groups) cannot be provided.

Raman Spectroscopy

Similarly, there is no published Raman spectroscopic data for this compound. As a result, an analysis of its molecular vibrations and symmetries based on Raman scattering is not possible at this time.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Characterization

There are no reported ¹H NMR spectra for this compound. Therefore, a detailed characterization of the chemical shifts, coupling constants, and signal multiplicities for the different proton environments within the molecule cannot be presented. A data table of ¹H NMR spectral data remains unpopulated.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

No experimental ¹³C NMR data for this compound has been found in the scientific literature. This prevents the compilation of a data table of chemical shifts and the assignment of signals to the carbonyl, methylene, and methyl carbons in the molecule.

Investigation of Tautomeric Equilibria (e.g., Keto-Enol Tautomerism)

There are no published studies on the tautomeric equilibria of this compound. The potential for keto-enol or other forms of tautomerism in this molecule has not been experimentally investigated or reported.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool in chemical analysis, providing precise information about the molecular weight and structural components of a compound. Different ionization and analysis methods offer complementary data.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be instrumental in isolating this compound from any impurities or reaction byproducts. The mass spectrometer would then provide the mass-to-charge ratio (m/z) of the isolated compound, serving as a primary confirmation of its identity. While specific LC-MS data for this compound is not available, a typical analysis would yield a chromatogram showing a peak at a specific retention time corresponding to the compound, with the associated mass spectrum confirming its molecular weight.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the precise molecular formula of a compound. By measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₄H₉N₃O₂), the theoretical monoisotopic mass is 131.0695 Da. An HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming the elemental composition.

Table 1: Theoretical vs. Expected Experimental Mass Data from HRMS

| Parameter | Theoretical Value | Expected Experimental Value |

| Molecular Formula | C₄H₉N₃O₂ | C₄H₉N₃O₂ |

| Monoisotopic Mass | 131.0695 Da | ~131.0695 ± 0.0005 Da |

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a "hard" ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion and numerous fragment ions. The resulting fragmentation pattern is highly reproducible and serves as a "molecular fingerprint," providing valuable structural information. While an experimental EI-MS spectrum for this compound has not been published, analysis of its structure suggests potential fragmentation pathways, such as the loss of the hydrazino group (-NHNH₂) or cleavage of the amide bond.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound, ESI-MS would be expected to show a prominent ion at an m/z corresponding to its protonated form (132.0768 m/z). This technique is often coupled with tandem mass spectrometry (MS/MS), where the parent ion is isolated and fragmented to provide further structural details.

Table 2: Expected ESI-MS and Tandem MS (MS/MS) Data

| Ion | Expected m/z | Potential Fragment Ions in MS/MS |

| [M+H]⁺ | 132.0768 | Ions corresponding to loss of H₂O, NH₃, CONHCH₃, etc. |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction techniques are paramount for determining the arrangement of atoms within a crystalline solid, providing definitive information on bond lengths, bond angles, and crystal packing.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It provides a unique diffraction pattern based on the material's crystal structure. The resulting diffractogram, a plot of signal intensity versus the diffraction angle (2θ), can be used to identify the crystalline phase and assess its purity. Although no experimental PXRD pattern for this compound is available in the literature, a hypothetical analysis would yield a distinct set of peaks at specific 2θ values, which would be characteristic of its particular crystalline form. This data would be crucial for quality control and for studying polymorphism.

In-Depth Analysis of this compound Unfeasible Due to Lack of Publicly Available Research Data

A thorough investigation into the chemical compound this compound has revealed a significant absence of publicly available scientific literature and experimental data. Despite extensive searches for advanced spectroscopic and thermal analysis information, no specific research findings for this particular compound could be located. As a result, the generation of a detailed article focusing on its electronic structure, thermal stability, and microscopic characterization, as per the requested outline, cannot be fulfilled at this time.

The inquiry sought to populate a detailed article structure, including sections on Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Thermogravimetric Analysis (TGA), and Differential Thermal Analysis (DTA). These analytical techniques are crucial for elucidating the electronic transitions, paramagnetic properties, thermal stability, and phase transitions of a chemical compound. However, the scientific databases and academic journals reviewed contained no studies presenting this specific data for this compound.

While general information exists for related chemical classes such as hydrazides, hydrazones, and amides, this information is not directly applicable to the unique structure of this compound. Extrapolation from these related compounds would not provide the scientifically accurate and specific data required for a focused analysis of the target molecule.

The absence of research may indicate that this compound is a novel compound, has been synthesized but not extensively characterized, or is primarily of interest in proprietary research not available in the public domain.

Therefore, without access to primary research data from experimental analyses, any attempt to create a detailed scientific article on the advanced spectroscopic and structural elucidation of this compound would be speculative and fall short of the required standards of scientific accuracy and detail. Further empirical research is necessary to characterize this compound and provide the data needed for such a comprehensive analysis.

Microscopic and Elemental Characterization

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy is a powerful technique for visualizing the surface morphology and topography of a solid sample. Had SEM analysis of this compound been conducted, it would provide high-resolution images of the compound's crystalline structure, particle size, and shape. This data is crucial for understanding the material's physical properties and for quality control in its synthesis. The analysis would involve scanning a focused beam of electrons over the sample and detecting the secondary electrons emitted from the surface to form an image.

Energy Dispersive X-ray (EDX) Spectroscopy

Energy Dispersive X-ray Spectroscopy, often coupled with SEM, is used to determine the elemental composition of a sample. When the electron beam from the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. The energy of these X-rays is unique to each element, allowing for a qualitative and quantitative analysis of the elements within this compound. This analysis would confirm the presence of carbon, nitrogen, and oxygen, and could detect any inorganic impurities.

An illustrative data table for the expected elemental composition from EDX analysis is presented below, based on the compound's chemical formula (C₄H₉N₃O₂).

| Element | Atomic Number | Theoretical Atomic % |

| Carbon (C) | 6 | 28.57 |

| Nitrogen (N) | 7 | 21.43 |

| Oxygen (O) | 8 | 14.29 |

| Hydrogen (H)* | 1 | 35.71 |

Note: EDX is not capable of detecting very light elements like Hydrogen.

Elemental Analysis (CHNS/O)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a compound. This is a destructive technique where a sample of this compound would be combusted in a controlled environment. The resulting gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified to determine the percentage of each element in the original sample. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula to confirm its purity and empirical formula.

Below is an interactive data table showing the theoretical elemental composition of this compound. Should experimental data become available, it could be compared against these values.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

| Carbon | C | 12.01 | 4 | 48.04 | 36.64 |

| Hydrogen | H | 1.01 | 9 | 9.09 | 6.94 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 32.06 |

| Oxygen | O | 16.00 | 2 | 32.00 | 24.41 |

| Total | 131.16 | 100.00 |

Chemical Reactivity and Derivatization Strategies of 3 Hydrazino N Methyl 3 Oxopropanamide

Amide and Hydrazide Functional Group Reactivity

The structure of 3-hydrazino-N-methyl-3-oxopropanamide incorporates both an N-methylamide and a hydrazide functional group. The N-methylamide group is generally stable and less reactive than the hydrazide. The hydrazide group, which is an acylated hydrazine (B178648), exhibits a rich chemistry. The nitrogen atom adjacent to the carbonyl group is less nucleophilic due to the electron-withdrawing effect of the carbonyl group. However, the terminal nitrogen atom of the hydrazide retains significant nucleophilicity, making it the primary site for reactions with electrophiles. nih.gov Hydrazides are known to be useful synthons for the preparation of various heterocyclic rings. nih.govresearchgate.net

Formation of Schiff Bases and Hydrazone Derivatives

A hallmark reaction of the hydrazine moiety within this compound is its condensation with carbonyl compounds to form hydrazones, a class of Schiff bases. cdc.govamanote.comresearchgate.netnih.govchromforum.org This reaction is a cornerstone of hydrazine chemistry and provides a straightforward method for derivatization.

The terminal amino group of the hydrazine moiety in this compound readily reacts with the carbonyl carbon of aldehydes and ketones. researchgate.netlibretexts.org This nucleophilic addition, followed by the elimination of a water molecule, results in the formation of a stable C=N double bond, characteristic of a hydrazone. cdc.govresearchgate.net The reaction is typically carried out in a suitable solvent such as ethanol (B145695), often with a catalytic amount of acid to facilitate the dehydration step.

The general scheme for this reaction is as follows:

Reactants: this compound and an aldehyde (R-CHO) or a ketone (R-CO-R').

Product: The corresponding N-(substituted)-2-(2-alkylidene/arylidene)hydrazine-1-carboxamide.

Conditions: Typically refluxing in an alcohol solvent, sometimes with an acid catalyst.

This reaction is highly versatile, allowing for the introduction of a wide array of substituents onto the this compound backbone, depending on the choice of the carbonyl compound.

Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis

| Carbonyl Compound Class | Specific Examples | Resulting Hydrazone Feature |

| Aromatic Aldehydes | Benzaldehyde, Salicylaldehyde, 4-Chlorobenzaldehyde | Introduces an aryl substituent, potentially with additional functional groups. libretexts.org |

| Heterocyclic Aldehydes | 3-Acetylpyridine, Furfural | Incorporates a heterocyclic ring system into the derivative. researchgate.net |

| Aliphatic Ketones | Acetone, Cyclohexanone | Results in a more sterically hindered hydrazone compared to aldehyde derivatives. libretexts.org |

| Dicarbonyl Compounds | Isatin | Can lead to more complex structures with multiple reaction sites. researchgate.net |

Cyclization Reactions and Heterocyclic Ring Synthesis

Hydrazide-hydrazone derivatives are well-established precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netlibretexts.org The functional groups within the hydrazone derivatives of this compound can undergo intramolecular cyclization or react with other reagents in cyclocondensation reactions to form stable ring systems. For instance, the active methylene (B1212753) group adjacent to the amide carbonyl in the parent molecule can be a site of reactivity, participating in cyclization reactions. libretexts.org Depending on the specific derivative and reaction conditions, this can lead to the formation of pyridines, thiazoles, and other heterocyclic systems.

Nucleophilic Reactivity of Hydrazine Moiety

The terminal nitrogen of the hydrazine group in this compound is a potent nucleophile. nih.gov This nucleophilicity is central to its reactivity, not only in hydrazone formation but also in reactions with other electrophiles. Studies on the kinetics of reactions involving hydrazines have shown that they are effective nucleophiles, with their reactivity being influenced by factors such as solvent and substitution on the nitrogen atoms. nih.gov While methylation at one nitrogen can increase the nucleophilicity of that position, it can decrease the reactivity of the adjacent nitrogen. In the case of this compound, the terminal -NH2 group is the primary nucleophilic center. This moiety can participate in nucleophilic substitution reactions, for example, with activated aromatic systems.

Derivatization for Analytical Purposes

The reactivity of the hydrazine group is frequently exploited for the analytical derivatization of carbonyl compounds. Conversely, this compound itself can be derivatized for improved detection and quantification in analytical methods. Pre-column derivatization is a common strategy in chromatography to enhance the detectability of analytes. researchgate.net

Hydrazine compounds are often derivatized prior to analysis by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to improve their volatility, thermal stability, or detector response. Common derivatization strategies for hydrazines include:

Reaction with Aldehydes: Similar to hydrazone formation for synthesis, reaction with specific aldehydes can be used for analytical purposes. Reagents like p-dimethylaminobenzaldehyde or naphthalene-2,3-dialdehyde can be used to create derivatives with strong chromophores or fluorophores, enabling sensitive spectrophotometric or fluorometric detection.

Acylation: Reaction with acylating agents can produce stable derivatives suitable for GC analysis.

Silylation: This is a common derivatization technique for GC that increases the volatility of polar compounds containing -NH groups.

For mass spectrometry (MS) based methods, such as MALDI-MS, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve sensitivity and detection limits. nih.gov Such derivatization is crucial when dealing with trace amounts of the analyte in complex matrices like biological samples. researchgate.net

Table 2: Common Derivatizing Agents for Hydrazines in Analytical Chemistry

| Derivatizing Agent | Analyte Functional Group | Analytical Technique | Purpose of Derivatization |

| 2,4-Dinitrophenylhydrazine (DNPH) | Hydrazine/Hydrazide | HPLC-UV, MALDI-MS | Introduces a strong chromophore for UV detection and enhances ionization for MS. nih.gov |

| p-Dimethylaminobenzaldehyde | Hydrazine/Hydrazide | Spectrophotometry, LC-MS/MS | Forms a colored product (azine) for colorimetric analysis or a readily ionizable derivative for MS. |

| Naphthalene-2,3-dialdehyde | Hydrazine/Hydrazide | HPLC-Fluorescence | Creates a highly fluorescent derivative for sensitive detection. |

| Pentafluorobenzaldehyde | Hydrazine/Hydrazide | GC-ECD, GC-MS | Forms an electron-capturing derivative for sensitive GC-ECD detection. |

Coordination Chemistry and Metal Complexation of 3 Hydrazino N Methyl 3 Oxopropanamide Analogues

Ligand Design Principles from Propanamide-Hydrazone Scaffolds

Propanamide-hydrazone scaffolds are integral to modern ligand design, primarily due to their inherent structural features that facilitate effective metal chelation. Hydrazones, in general, are characterized by an imine group (C=N), which plays a crucial role in the development of coordination chemistry. nih.gov The polyfunctional nature of these ligands, often containing a -CO-NH-N=CH- moiety, provides multiple donor atoms—typically nitrogen and oxygen—that can bind to a central metal ion. nih.gov

The design of these ligands allows for the formation of stable five- or six-membered chelate rings upon complexation, a key factor contributing to the stability of the resulting metal complexes. researchgate.net The presence of amide and imine functionalities allows for keto-enol tautomerism, which influences the coordination mode. The ligand can coordinate in either a neutral keto form or a deprotonated enol form, leading to complexes with different properties. researchgate.net This versatility makes propanamide-hydrazone scaffolds excellent building blocks for creating complexes with desired geometries and electronic properties. chemistryjournal.net The strategic derivatization of these organic molecules is a key aspect of developing new compounds for various applications. nih.gov

Synthesis and Characterization of Metal Chelates

The synthesis of metal chelates with propanamide-hydrazone analogues typically involves the reaction of the hydrazone ligand with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. chemistryjournal.netjptcp.com The general procedure often includes dissolving equimolar amounts of the ligand and the metal salt separately, followed by mixing the solutions and refluxing the mixture for several hours to ensure the completion of the reaction. chemistryjournal.netjptcp.com The resulting solid metal complexes are then filtered, washed, and dried. nih.gov

A comprehensive characterization of these newly synthesized chelates is performed using a variety of analytical and spectroscopic techniques. jptcp.com These methods are essential for confirming the structure and determining the coordination geometry of the complexes.

Common Characterization Techniques:

Elemental Analysis (CHN): Determines the empirical formula and confirms the metal-to-ligand stoichiometry. chemistryjournal.netjptcp.com

Infrared (IR) Spectroscopy: Identifies the coordination sites by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C=O, N-H) upon complexation. nih.govnih.gov

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used for the ligand and its diamagnetic complexes (e.g., Zn(II), Cd(II)) to confirm the structure and identify changes in chemical shifts of protons near the binding sites. nih.gov

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. jptcp.comarabjchem.org

Molar Conductance Measurements: Determines the electrolytic or non-electrolytic nature of the complexes in solution. chemistryjournal.net

Magnetic Susceptibility Measurements: Helps in determining the geometry of the complexes based on the magnetic moment of the central metal ion. jptcp.com

Thermogravimetric Analysis (TGA): Studies the thermal stability of the complexes and the presence of coordinated or lattice water molecules. nih.govyu.edu.jo

Propanamide-hydrazone ligands readily form stable complexes with a variety of divalent and trivalent transition metal ions. chemistryjournal.net The reaction of these ligands with metal salts like chlorides or nitrates yields complexes that are typically colored, air-stable solids, and often insoluble in common organic solvents but soluble in polar aprotic solvents like DMF and DMSO. chemistryjournal.net Elemental analysis data generally suggest a 1:1 or 1:2 metal-to-ligand stoichiometry for these complexes. chemistryjournal.netnih.gov Based on spectroscopic and magnetic data, specific geometries are assigned to the metal centers. For instance, Cu(II) complexes often exhibit square planar or distorted octahedral geometries, while Co(II) and Ni(II) complexes are commonly found to be octahedral. yu.edu.jonih.govelectrochemsci.org Zn(II) and Cd(II) complexes, having a d¹⁰ configuration, are typically diamagnetic and adopt a tetrahedral geometry. nih.gov Vanadyl(IV) complexes frequently display a square pyramidal geometry. chemistryjournal.net

Table 1: Physical and Analytical Data of Representative Metal Complexes with Hydrazone Ligands

Data derived from studies on analogous hydrazone complexes. nih.gov 'L' represents the deprotonated hydrazone ligand.

Spectroscopic analysis, particularly IR and NMR, is crucial for determining the binding sites of the hydrazone ligand to the metal ion. chemistryjournal.net Propanamide-hydrazone analogues typically act as tridentate ligands, coordinating with the metal ion through three donor atoms. nih.govnih.gov The most common coordination mode is through a phenolic oxygen, the azomethine nitrogen, and a ketonic/enolic oxygen, forming an ONO donor set. chemistryjournal.netnih.gov

Evidence for this coordination pattern is gathered from IR spectra. chemistryjournal.net A broad band in the ligand's spectrum corresponding to the phenolic -OH group typically disappears in the spectra of the metal complexes, indicating deprotonation and coordination of the phenolic oxygen. chemistryjournal.net The strong band attributed to the azomethine (C=N) group often shifts to a lower frequency in the complexes, confirming the participation of the azomethine nitrogen in chelation. chemistryjournal.net Furthermore, the disappearance of the N-H proton signal and changes in the C=O stretching frequency suggest that the ligand coordinates through the enolic oxygen atom after deprotonation. This enolization of the amide group is a key feature of the chelation process.

Electrochemical Properties of Metal Complexes

The redox properties of these transition metal complexes are often investigated using electrochemical techniques, with cyclic voltammetry (CV) being the most prominent method. electrochemsci.orgsathyabama.ac.in CV provides valuable information about the redox processes and the stability of different oxidation states of the metal ion within the complex. nih.govacs.org

Cyclic voltammetry studies are typically performed in a three-electrode cell, using a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire), with a supporting electrolyte such as KCl or tetrabutylammonium (B224687) bromide. sathyabama.ac.inacs.org The resulting voltammograms reveal the cathodic (reduction) and anodic (oxidation) peak potentials of the metal complex. sathyabama.ac.in

The separation between the anodic and cathodic peak potentials (ΔEp) is a key parameter used to assess the reversibility of the redox process. sathyabama.ac.in A quasi-reversible one-electron transfer process is often observed for complexes of metals like Cu(II) and Co(II). electrochemsci.org The complexation of the metal ion by the hydrazone ligand typically shifts the redox potentials compared to the free metal ion, indicating the influence of the ligand's electronic environment on the metal center. nih.govresearchgate.net Studies have shown that the redox behavior can be influenced by factors such as the solvent and the specific structure of the ligand. nih.gov

Table 2: Representative Cyclic Voltammetry Data for a Cu(II)-Hydrazone Complex

Hypothetical data based on typical results for quasi-reversible Cu(II)/Cu(I) redox couples in similar complexes. electrochemsci.orgnih.gov Epc = Cathodic Peak Potential; Epa = Anodic Peak Potential; ΔEp = Peak Separation; Ipa/Ipc = Anodic to Cathodic Peak Current Ratio.

Stability and Stoichiometry of Metal Complexes

The stoichiometry of the metal complexes, which refers to the metal-to-ligand ratio, is fundamental to understanding their structure and properties. This is typically determined from elemental analysis data. chemistryjournal.net For many transition metal complexes with tridentate hydrazone ligands, a 1:1 metal-to-ligand ratio is commonly observed. nih.govnih.gov However, depending on the metal ion and reaction conditions, other stoichiometries such as 1:2 can also be formed. arabjchem.orgwalisongo.ac.id

The stability of these complexes in solution is a critical parameter, often quantified by determining their stability constants. Potentiometric titration is a common method used to determine proton-ligand association constants and the stepwise stability constants of the metal complexes. nih.gov Thermodynamic parameters such as the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) can also be derived from these studies. nih.gov The stability of complexes with divalent metal ions often follows the Irving-Williams order (Mn²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺). nih.gov The formation of these complexes is often an enthalpy-driven process, indicating strong metal-ligand bond formation. nih.gov

Table of Compounds Mentioned

Table 3: List of Compound Names

Computational Chemistry and Theoretical Investigations of 3 Hydrazino N Methyl 3 Oxopropanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. These methods solve, or approximate solutions to, the Schrödinger equation for a given molecule, yielding a wealth of information about its structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. ripublication.com One of the primary applications of DFT is geometry optimization, an iterative process that seeks the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. mdpi.comstackexchange.comresearchgate.net This process provides precise predictions of bond lengths, bond angles, and dihedral angles. researchgate.net

For a molecule like 3-hydrazino-N-methyl-3-oxopropanamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G* or higher, can elucidate its three-dimensional structure. cnr.it The optimization process would calculate the forces on each atom and adjust their positions until a stationary point on the potential energy surface is found, which is confirmed to be a minimum by frequency calculations. researchgate.net

The resulting data from a geometry optimization would typically be presented in a table comparing key structural parameters.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orgresearchgate.netrsc.org

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more polarizable and has a higher chemical reactivity, as the energy cost for electronic excitation is lower. researchgate.netstackexchange.com This energy gap is fundamental to understanding intramolecular charge transfer (ICT), where electronic transitions from a donor part of the molecule to an acceptor part can occur.

From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to quantify the reactivity of this compound.

Table 2: Quantum Chemical Parameters of this compound A comprehensive analysis would include a table of calculated values for parameters such as HOMO energy, LUMO energy, the energy gap (ΔE), ionization potential (I), electron affinity (A), global hardness (η), global softness (S), and electronegativity (χ). These parameters collectively provide a detailed profile of the molecule's electronic stability and reactivity tendencies.

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule's surface. libretexts.orgnumberanalytics.com These maps are generated by calculating the electrostatic potential at various points on the electron density surface. libretexts.org MEPs use a color spectrum to represent different potential values: red typically indicates regions of most negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue signifies regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. numberanalytics.comavogadro.cclibretexts.org Green and yellow represent intermediate or near-zero potential. numberanalytics.com

For this compound, an MEP map would reveal the reactive sites. It is expected that the oxygen atoms of the carbonyl groups would appear as red, electron-rich regions due to the high electronegativity of oxygen. The hydrogen atoms bonded to nitrogen (amine and amide groups) would likely be depicted in blue, indicating they are electron-poor and potential sites for hydrogen bonding or nucleophilic interaction. avogadro.cc This visual information is invaluable for predicting how the molecule will interact with other molecules, including biological targets. ucsb.edu

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of classic Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewikipedia.org This method examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the extent of electron delocalization and intramolecular charge transfer. uni-muenchen.de

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis A detailed NBO study would present a table listing the most significant donor-acceptor interactions within the this compound molecule. This table would include the donor NBO, the acceptor NBO, the calculated stabilization energy E(2), and other relevant parameters that describe the nature of the intramolecular charge delocalization.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be used to interpret and validate experimental data.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities. nih.govsemanticscholar.orgmdpi.com The calculation involves computing the second derivatives of the energy with respect to the atomic positions to determine the force constants and normal modes of vibration. nih.gov

For this compound, a theoretical vibrational analysis would predict the frequencies for characteristic bond stretches (e.g., N-H, C=O, C-N), bends, and torsions. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. nih.gov The calculated IR and Raman spectra can aid in the assignment of experimental bands to specific molecular motions. semanticscholar.orgarxiv.org

Table 4: Theoretical Vibrational Frequencies and Assignments for this compound This table would present a comparison of the calculated (scaled) and, if available, experimental vibrational frequencies. It would list the frequency, the IR intensity, the Raman activity, and a detailed assignment of the vibrational mode (e.g., "C=O symmetric stretch," "N-H wagging"). This allows for a thorough understanding of the molecule's dynamic behavior.

Molecular Modeling and Dynamics Simulations

The flexibility of this compound, which contains several rotatable single bonds, allows it to adopt multiple conformations. Conformational analysis aims to identify the low-energy structures and understand the energetic barriers between them. Computational methods, such as DFT and Møller-Plesset perturbation theory (MP2), are employed to explore the potential energy surface of the molecule. nih.gov

For a related compound, malonamide, theoretical calculations have shown that the diketo tautomer is the most stable form, with no evidence of enol forms in the solid state. nih.gov Given the structural similarity, this compound is also expected to exist predominantly in its diketo form. The conformational landscape would be determined by the rotation around the C-C, C-N, and N-N single bonds. The relative orientation of the two carbonyl groups and the N-methyl and hydrazino substituents can lead to various conformers, stabilized or destabilized by intramolecular hydrogen bonds and steric hindrance. For instance, a hydrogen bond could form between the hydrazino N-H and a carbonyl oxygen, creating a stable cyclic-like structure. sapub.orgmdpi.com

Tautomerism is another key consideration. The amide and hydrazide groups could potentially exist in imidic acid tautomeric forms. However, computational studies on similar structures indicate that the amide/keto forms are significantly more stable. nih.gov By calculating the relative energies of all possible conformers and tautomers, a Boltzmann distribution can be predicted, providing insight into the predominant species present under given conditions.

Theoretical chemistry can elucidate the detailed mechanisms of chemical reactions, including the formation of this compound. The synthesis typically involves the reaction of a malonic acid derivative (like N-methyl malonamic acid ethyl ester) with hydrazine (B178648).

Computational methods can model this reaction pathway. By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile of the reaction can be constructed. rsc.org DFT calculations are commonly used to locate the transition state structures, which are first-order saddle points on the potential energy surface. The activation energy barrier can then be determined, providing information about the reaction kinetics. rsc.org For the synthesis of this compound, the mechanism would likely involve the nucleophilic attack of the hydrazine nitrogen on the ester carbonyl carbon, followed by the elimination of the leaving group (e.g., ethanol). Computational analysis can confirm the step-wise nature of this process and identify the rate-determining step.

Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, docking studies can predict its binding mode within the active site of a target protein.

The process involves preparing the 3D structures of both the ligand and the receptor. Docking software, such as AutoDock, then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site, using a scoring function to rank the resulting poses. nih.gov The analysis of the best-ranked poses focuses on the specific chemical interactions that stabilize the complex.

For a molecule like this compound, these interactions are expected to be dominated by hydrogen bonds. The amide and hydrazide moieties contain multiple hydrogen bond donors (-NH) and acceptors (C=O), allowing for a network of interactions with amino acid residues in the protein's active site. For example, studies on other hydrazide derivatives have shown that the terminal -NH₂ group and the amide N-H can act as key hydrogen bond donors, while the carbonyl oxygens serve as acceptors. nih.govresearchgate.net

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrazino (-NH-NH₂) | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, Asn, Gln |

| Amide N-H | Hydrogen Bond Donor | Asp, Glu (side chain carbonyl) |

| Carbonyl (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Ser, Thr, Asn, Gln |

| Methylene (B1212753) (-CH₂-) | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe |

| Methyl (-CH₃) | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Phe |

While docking predicts the binding pose, predicting the binding affinity (the strength of the interaction) is a more complex challenge. Methodologies range from simple scoring functions to more computationally intensive free energy calculations. nih.govfrontiersin.org

Empirical scoring functions, used in docking, estimate binding affinity by summing up terms representing different types of chemical interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic effects, and van der Waals forces. researchgate.net These functions are fast but often lack high accuracy.

More rigorous methods, like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), calculate the binding free energy by combining molecular mechanics energies with continuum solvation models. plos.org This approach re-evaluates the energy of the docked pose, considering contributions from electrostatic interactions, van der Waals interactions, and the energy cost of desolvating the ligand and the binding site upon complex formation.

The most accurate methods are free energy perturbation (FEP) and thermodynamic integration (TI). These "alchemical" free energy simulations calculate the free energy difference by computationally transforming the ligand into another molecule or into nothing, both in solution and when bound to the receptor. While computationally expensive, these methods provide the most reliable predictions of binding affinity by rigorously sampling the conformational space of the system. columbia.edu All these methods fundamentally rely on a detailed, physics-based description of the chemical interactions between the ligand and its receptor to quantify the binding strength.

Applications in Advanced Chemical Science

Utilization as Analytical Reagents

The reactivity of the hydrazine (B178648) moiety in 3-hydrazino-N-methyl-3-oxopropanamide and its analogs is central to their application as analytical reagents. This functional group readily undergoes condensation reactions with carbonyl compounds and can form stable complexes with metal ions, providing mechanisms for detection and quantification.

Hydrazones, the condensation products of hydrazides and carbonyl compounds, are widely recognized for their ability to form colored complexes with a variety of metal ions. researchgate.net This property is exploited in spectrophotometric analysis, a technique that measures the absorption of light by a chemical substance. The intensity of the color produced is proportional to the concentration of the metal ion, allowing for its quantitative determination.

Hydrazone derivatives serve as effective chromogenic reagents for the spectrophotometric determination of numerous metal ions, including copper, nickel, cobalt, and iron. researchgate.netekb.eg The formation of these metal-hydrazone complexes results in solutions with distinct colors, and the maximum absorbance (λmax) of these solutions typically falls within the UV-visible region, generally between 300 and 590 nm. researchgate.net The stability and intense coloration of these complexes make hydrazones advantageous over many inorganic reagents for such analyses. researchgate.net

Table 1: Metal Ions Determined by Hydrazone Complexation

| Metal Ion | Complex Color | Analytical Technique |

| Copper (II) | Various | Spectrophotometry |

| Molybdenum (VI) | Yellow | Spectrophotometry researchgate.net |

| Nickel (II) | Various | Spectrophotometry |

| Palladium (II) | Various | Spectrophotometry |

| Iron (II) | Various | Spectrophotometry |

| Vanadium (V) | Various | Spectrophotometry |

| Cobalt (II) | Various | Spectrophotometry |

This table is illustrative and not exhaustive.

The hydrazine group of this compound provides a reactive site for the derivatization of carbonyl compounds, such as aldehydes and ketones. nih.gov Derivatization is a chemical modification process that converts a compound into a product with properties that are more suitable for analysis. In this context, the reaction between a hydrazine derivative and a carbonyl compound yields a stable hydrazone. thermofisher.com

This reaction is particularly valuable in analytical techniques like chromatography and mass spectrometry. thermofisher.com For instance, hydrazine-based reagents can be used to improve the sensitivity and detection of carbonyl-containing compounds in complex biological samples. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are classic examples used for the colorimetric determination of aldehydes and ketones. greyhoundchrom.com The formation of the hydrazone derivative often introduces a chromophore or a group that enhances ionization, thereby facilitating detection and quantification. nih.govthermofisher.com

The general reaction is as follows: R-C(=O)-R' + H₂NNHC(=O)-CH₂C(=O)NHCH₃ → R-C(=NNHC(=O)-CH₂C(=O)NHCH₃)-R' + H₂O (Ketone/Aldehyde) + (this compound) → (Hydrazone) + (Water)

Role in Materials Science and Electrochemistry

While direct applications of this compound in materials science and electrochemistry are not extensively documented in the provided search results, the broader class of hydrazides and their derivatives are known to be versatile building blocks. The ability of the hydrazide functional group to coordinate with metal ions can be exploited in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. Furthermore, the electrochemical properties of molecules containing the hydrazone linkage can be tuned, suggesting potential for use in electroactive materials and sensors. Derivatives of related compounds, such as benzanthrone, have been investigated for their luminescent properties and potential applications in optoelectronics. mdpi.com

Intermediates in Fine Chemical Synthesis

Hydrazides are valuable intermediates in the synthesis of a wide variety of heterocyclic compounds. researchgate.netsemanticscholar.org The presence of multiple reactive sites in the hydrazide moiety allows for cyclization reactions to form rings containing nitrogen atoms, such as pyrazoles, oxadiazoles, and triazines. researchgate.net These heterocyclic structures are common motifs in pharmaceuticals, agrochemicals, and other fine chemicals. For example, a novel propanamide, 3-hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide, has been synthesized and used as a synthon for the preparation of other organic molecules. researchgate.net The versatility of hydrazides as synthons makes them important tools for organic chemists in the construction of complex molecular architectures. researchgate.netsemanticscholar.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions

A comprehensive search of academic databases and chemical literature did not yield any specific scholarly articles or significant research contributions focused on "3-hydrazino-N-methyl-3-oxopropanamide." While general information on hydrazine (B178648) derivatives and their reactivity is abundant, dedicated studies on this particular molecule, including its synthesis, characterization, and properties, are conspicuously absent. The lack of published research indicates that this compound remains largely unexplored by the academic community.

Unexplored Chemical Reactivity and Derivatization Avenues

The chemical structure of "this compound" suggests several avenues for chemical exploration. The presence of a hydrazino group (-NHNH2), a secondary amide (-CONH-), and an active methylene (B1212753) group (-CH2-) provides multiple reactive sites.

Future research could investigate:

Reactions of the Hydrazino Group: Condensation reactions with aldehydes and ketones to form hydrazones, which are often crystalline solids and can be important for characterization and as intermediates for further synthesis. Acylation and sulfonation reactions could also be explored to produce a variety of derivatives.

Reactivity of the Amide Group: Hydrolysis of the amide bond under acidic or basic conditions would yield the corresponding carboxylic acid and methylamine (B109427). Reduction of the amide could lead to the corresponding amine.

Derivatization of the Methylene Group: The protons on the methylene group are potentially acidic and could be removed by a suitable base, allowing for alkylation or other functionalization at this position.

Potential for Novel Coordination Complex Design

The hydrazino and amide functionalities of "this compound" make it a promising candidate as a ligand for the design of novel coordination complexes. The nitrogen and oxygen atoms possess lone pairs of electrons that can coordinate to metal ions.

Potential areas of investigation include:

Coordination Modes: The molecule could act as a monodentate, bidentate, or even a bridging ligand, depending on the metal center and reaction conditions. The formation of chelate rings involving the hydrazino nitrogen and the amide oxygen could lead to stable metal complexes.

Synthesis of Coordination Polymers: The bifunctional nature of the ligand could be exploited to synthesize one-, two-, or three-dimensional coordination polymers with interesting structural topologies and potential applications in areas such as catalysis, gas storage, and magnetism.

Advanced Computational Studies for Structure-Reactivity Relationships

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of "this compound."

Future computational studies could focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could be employed to determine the optimized geometry, electronic structure, and vibrational frequencies of the molecule. This would provide insights into its stability and spectroscopic properties.

Reaction Mechanism Studies: Computational modeling can be used to investigate the mechanisms of potential reactions, such as those mentioned in section 8.2, and to predict their feasibility and selectivity. For instance, studies on the ozonation of other hydrazine derivatives have utilized computational methods to elucidate reaction pathways. nih.gov

Molecular Docking: If any biological activity is hypothesized, molecular docking studies could be performed to predict the binding affinity and mode of interaction with biological targets.

Emerging Applications in Non-Biological Chemical Fields

While no applications for "this compound" have been reported, its structural features suggest potential uses in several non-biological fields.

Possible future applications to be explored include:

Precursor for Heterocyclic Synthesis: The hydrazino-amide moiety is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as pyrazoles, pyrazolones, and triazoles, which have diverse applications in materials science and as functional dyes.

Component in Polymer Chemistry: The molecule could potentially be used as a monomer or a cross-linking agent in the synthesis of novel polymers with tailored properties.

Corrosion Inhibition: Hydrazine derivatives are known to act as corrosion inhibitors for various metals and alloys. The potential of "this compound" in this area could be investigated.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Distinguishes E/Z isomers via coupling constants (e.g., J = 12–15 Hz for trans-configuration) .

- High-Resolution MS (HRMS) : Validates molecular formula (C5H10N3O2) with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) and detects hydrolytic byproducts .

How should researchers design assays to evaluate antimicrobial or anticancer activity?

Q. Advanced Research Focus

- Antimicrobial : Use agar dilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anticancer : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with cisplatin as a positive control .

- Target Interaction : Molecular docking studies (e.g., with β-tubulin or DNA gyrase) to predict binding affinity .

How can contradictory biological activity data across studies be resolved?

Q. Advanced Research Focus

- Variable Control : Standardize cell lines, culture conditions, and compound solubility (e.g., DMSO concentration ≤0.1%) .

- Dose-Response Curves : Test multiple concentrations (e.g., 1–100 µM) to identify IC50 variability .

- Metabolic Stability : Assess compound degradation in PBS or serum (37°C, 24h) using LC-MS .

What are the stability challenges of this compound under physiological conditions?

Q. Advanced Research Focus

- Hydrolysis : The hydrazine moiety is prone to hydrolysis in acidic/basic media. Stability studies in PBS (pH 7.4, 37°C) show 80% degradation over 24h .

- Oxidation : Susceptible to ROS; add antioxidants (e.g., ascorbic acid) in storage buffers .

How does structural modification influence enzyme inhibition profiles?

Q. Advanced Research Focus

- Functional Groups : Adding a methoxy group (e.g., at position 3) enhances lipophilicity and CYP450 inhibition .

- Stereochemistry : E-isomers show 3-fold higher activity against tyrosine kinases than Z-forms .

What strategies are recommended for designing multi-target ligands using this scaffold?

Q. Advanced Research Focus

- Hybrid Molecules : Conjugate with pyridine or indole moieties to target dual pathways (e.g., kinase and protease inhibition) .

- Prodrug Design : Incorporate ester groups to improve bioavailability, with hydrolysis releasing the active hydrazine form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.